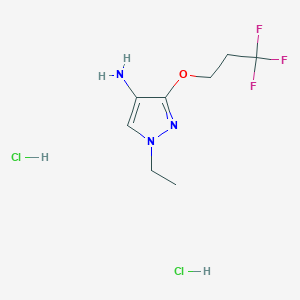

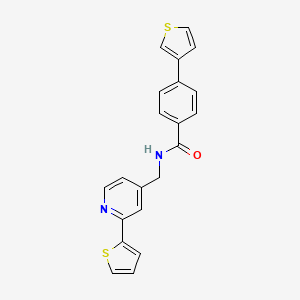

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a study into new Fentanyl-derived opioid compounds synthesized a related compound, N′-(1-benzylpiperidin-4-yl)acetohydrazide . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . For example, the crystal structure of N′-(1-benzylpiperidin-4-yl)acetohydrazide was found to be monoclinic Cc with specific unit cell parameters .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

This compound has been studied for its potential to combat Alzheimer’s Disease (AD). It’s designed to target specific synergistic pharmacologies in AD, such as mitigating brain free radical damage while enhancing acetylcholine signaling. This is crucial because free radicals can initiate or worsen the disease. Derivatives of this compound have been synthesized and screened for their antioxidant properties and ability to inhibit acetylcholinesterase (AChE)/butyrylcholinesterase (BuChE) enzymes .

Antioxidant Properties

Some derivatives of “N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide” have shown potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay. These properties are comparable or even more potent than known antioxidants like ascorbic acid, resveratrol, and trolox . This indicates a potential application in conditions where oxidative stress is a contributing factor.

Cholinergic Activity Enhancement

The compound’s ability to inhibit cholinesterase enzymes suggests its use in enhancing cholinergic activity. This is particularly relevant in neurodegenerative diseases where cholinergic neurons are affected, leading to cognitive decline .

Central Nervous System Diseases

The compound’s poly-active nature makes it a candidate for treating various central nervous system (CNS) diseases. By targeting specific pharmacologies, it could potentially offer a more focused treatment approach for CNS conditions .

Molecular Hybrid Development

Research has been conducted on developing molecular hybrids of “N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide” as multifunctional agents. These hybrids aim to address multiple facets of diseases like Alzheimer’s, providing a comprehensive therapeutic strategy .

Neuroprotective Agent

Given its potential antioxidant and cholinergic properties, this compound could serve as a neuroprotective agent, safeguarding neurons from damage due to various neurotoxic factors .

Lead Compound in Drug Discovery

The compound serves as a lead in drug discovery, particularly in the search for treatments for neurodegenerative diseases. Its multifunctional nature allows for the exploration of various therapeutic avenues .

Study of Disease Mechanisms

Lastly, the compound can be used in research to study the mechanisms of diseases like Alzheimer’s. Understanding how it interacts with different biological targets can shed light on the pathophysiology of such conditions .

Zukünftige Richtungen

The future directions for research on “N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide” could involve further exploration of its synthesis, characterization, and potential applications. For instance, research into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects is ongoing .

Wirkmechanismus

Target of Action

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide is a member of the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom

Mode of Action

It is known that benzylpiperidine derivatives can interact with various biological targets, influencing their function .

Biochemical Pathways

Benzylpiperidine derivatives can influence various biochemical pathways depending on their specific targets .

Result of Action

Benzylpiperidine derivatives can have various effects at the molecular and cellular level depending on their specific targets .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of benzylpiperidine derivatives .

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O/c20-18-9-5-4-8-17(18)19(23)21-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMYZENYZVHLPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324491 | |

| Record name | N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203552 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide | |

CAS RN |

326898-90-2 | |

| Record name | N-(1-benzylpiperidin-4-yl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(2,6-dichlorophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2873923.png)

![2-Phenylmethoxycarbonyl-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2873929.png)

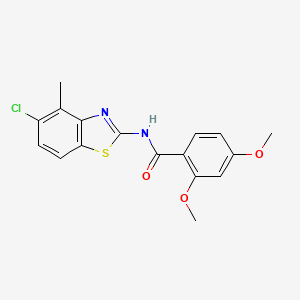

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-[(4-Carbamoylphenyl)carbamoyl]ethyl 4,6-dichloropyridine-2-carboxylate](/img/structure/B2873933.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-(((E)-styryl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2873936.png)

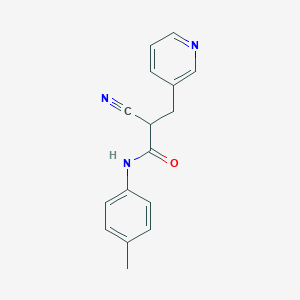

![(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2873938.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2873940.png)

![1-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2873941.png)